molecular formula C21H16Cl2O6S B288696 Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate

Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate

Cat. No. B288696
M. Wt: 467.3 g/mol
InChI Key: WAOCYXGDXOBZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate, also known as DCMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMBS is a member of the benzoyl sulfonyl class of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate is believed to exert its biological effects by inhibiting the activity of several enzymes, including COX-2 and 5-LOX. These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are mediators of the inflammatory response. By inhibiting the activity of these enzymes, Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate may reduce inflammation and promote healing.
Biochemical and Physiological Effects:
Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are mediators of the inflammatory response. Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has also been shown to inhibit the activity of several enzymes involved in the inflammatory response, including COX-2 and 5-LOX. In addition, Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has been shown to have anti-tumor and anti-viral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate in lab experiments is its ability to inhibit the activity of several enzymes involved in the inflammatory response. This makes it a useful tool for studying the role of inflammation in various disease states. However, one limitation of using Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate in lab experiments is its potential toxicity. Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate. One area of research is the development of more potent and selective inhibitors of COX-2 and 5-LOX. Another area of research is the investigation of the anti-tumor and anti-viral properties of Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate, and its potential use in cancer and viral therapies. Finally, the potential toxicity of Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate needs to be further investigated to determine its safety for use in humans.

Synthesis Methods

Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate can be synthesized by the reaction of 4-hydroxybenzoic acid with benzyl chloride, followed by the reaction of the resulting benzyl 4-hydroxybenzoate with thionyl chloride. The final step involves the reaction of the resulting benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate with benzyl alcohol.

Scientific Research Applications

Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.

properties

Product Name

Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate

Molecular Formula

C21H16Cl2O6S

Molecular Weight

467.3 g/mol

IUPAC Name

benzyl 4-(3,4-dichloro-2-methoxyphenyl)sulfonyloxybenzoate

InChI

InChI=1S/C21H16Cl2O6S/c1-27-20-18(12-11-17(22)19(20)23)30(25,26)29-16-9-7-15(8-10-16)21(24)28-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3

InChI Key

WAOCYXGDXOBZOX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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